2,5-Dichloroquinolin-8-amine 2,5-Dichloroquinolin-8-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15957149
InChI: InChI=1S/C9H6Cl2N2/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H,12H2
SMILES:
Molecular Formula: C9H6Cl2N2
Molecular Weight: 213.06 g/mol

2,5-Dichloroquinolin-8-amine

CAS No.:

Cat. No.: VC15957149

Molecular Formula: C9H6Cl2N2

Molecular Weight: 213.06 g/mol

* For research use only. Not for human or veterinary use.

2,5-Dichloroquinolin-8-amine -

Specification

Molecular Formula C9H6Cl2N2
Molecular Weight 213.06 g/mol
IUPAC Name 2,5-dichloroquinolin-8-amine
Standard InChI InChI=1S/C9H6Cl2N2/c10-6-2-3-7(12)9-5(6)1-4-8(11)13-9/h1-4H,12H2
Standard InChI Key PZQJAGRMERCGDU-UHFFFAOYSA-N
Canonical SMILES C1=CC(=NC2=C(C=CC(=C21)Cl)N)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Structural Features

2,5-Dichloroquinolin-8-amine belongs to the quinoline family, a class of bicyclic compounds consisting of a benzene ring fused to a pyridine ring. Its molecular formula is C₉H₆Cl₂N₂, with a molecular weight of 213.06 g/mol (calculated based on analogous compounds) . The IUPAC name derives from the substitution pattern: chlorine atoms at positions 2 and 5, and an amine group at position 8 (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC₉H₆Cl₂N₂
Molecular Weight213.06 g/mol
CAS NumberNot reported
IUPAC Name2,5-Dichloroquinolin-8-amine
SMILESClC1=NC2=C(C=C(C=C2Cl)N)N=C1

The chlorine atoms introduce electron-withdrawing effects, influencing the compound’s reactivity and interaction with biological targets . The amine group at position 8 provides a site for further functionalization, such as acylation or alkylation.

Synthetic Methodologies

Classical Quinoline Synthesis Routes

While no direct synthesis of 2,5-Dichloroquinolin-8-amine is documented, established quinoline synthesis protocols offer plausible pathways:

Friedländer Synthesis

This method involves condensing an ortho-aminoaryl carbonyl compound with a ketone. For 2,5-dichloro substitution, a dichloro-substituted aniline derivative could react with a suitable ketone under acidic or basic conditions . For example, using 2,5-dichloroaniline and acetylacetone might yield the desired quinoline backbone, though regioselectivity challenges may arise.

Pfitzinger Reaction

Starting from isatin (indole-2,3-dione) and a α-methylene carbonyl compound, this reaction could generate quinoline-4-carboxylic acids . Adapting this method with dichloro-substituted isatin derivatives might afford intermediates that can be decarboxylated and functionalized to introduce the amine group.

Modern Functionalization Strategies

Transition metal-catalyzed cross-coupling reactions (e.g., Ullmann-type couplings) could install the amine group post-cyclization. For instance, a brominated or chlorinated quinoline intermediate could undergo amination using Cu(I) catalysts and ammonia equivalents .

Table 2: Hypothetical Synthesis Workflow

StepReaction TypeReagents/ConditionsIntermediate
1Cyclocondensation2,5-Dichloroaniline, Ketone2,5-Dichloroquinoline
2Halogenation (if needed)Cl₂, FeCl₃2,5,8-Trichloroquinoline
3AminationNH₃, Cu(I) catalyst2,5-Dichloroquinolin-8-amine

Physicochemical Properties

Solubility and Stability

Chlorinated quinolines typically exhibit limited water solubility due to their aromatic and hydrophobic nature. The presence of two chlorine atoms and an amine group suggests moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and poor solubility in water . Stability data are unavailable, but analogous compounds are generally stable at room temperature when protected from light and moisture .

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks include N–H stretching (~3350 cm⁻¹), C–Cl stretches (~750 cm⁻¹), and aromatic C=C vibrations (~1600 cm⁻¹).

  • NMR Spectroscopy:

    • ¹H NMR: Aromatic protons adjacent to chlorine atoms would resonate downfield (δ 7.5–8.5 ppm). The amine proton may appear as a broad singlet (~δ 5 ppm).

    • ¹³C NMR: Quaternary carbons bonded to chlorine atoms would show signals near δ 140–150 ppm .

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